molecular formula C16H14BrNO4 B3904814 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 5987-99-5

3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No. B3904814
CAS RN: 5987-99-5
M. Wt: 364.19 g/mol
InChI Key: AZNLWUZIQMVZML-UHFFFAOYSA-N
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Description

3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, commonly known as BML-275, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BML-275 is a potent inhibitor of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Mechanism of Action

BML-275 is a potent inhibitor of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, a key regulator of cellular energy metabolism. 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is activated by an increase in the AMP/ATP ratio, which occurs during conditions of cellular stress such as hypoxia, ischemia, and exercise. Once activated, 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one promotes energy production by increasing glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. BML-275 inhibits 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one by binding to the catalytic subunit of the enzyme, preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
BML-275 has been shown to have various biochemical and physiological effects. In cancer cells, BML-275 induces cell cycle arrest and apoptosis by inhibiting 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and downstream signaling pathways. In diabetic animals, BML-275 improves glucose uptake and insulin sensitivity by activating glucose transporter 4 (GLUT4) and increasing glycogen synthesis. In addition, BML-275 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury through the inhibition of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one and downstream signaling pathways.

Advantages and Limitations for Lab Experiments

BML-275 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high potency for 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one inhibition. BML-275 has been extensively studied and has a well-established mechanism of action. However, BML-275 also has limitations for lab experiments. It is a non-specific inhibitor that can inhibit other kinases besides 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, which can lead to off-target effects. In addition, BML-275 has poor solubility in aqueous solutions, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for the study of BML-275. One direction is the development of more specific inhibitors of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one that can avoid off-target effects. Another direction is the investigation of the effects of BML-275 in other diseases such as neurodegenerative diseases and metabolic disorders. In addition, the development of more soluble forms of BML-275 can improve its use in in vivo experiments.

Scientific Research Applications

BML-275 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. The inhibition of 3-[(2-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one by BML-275 has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells. BML-275 has also been shown to improve glucose uptake and insulin sensitivity in diabetic animals. In addition, BML-275 has been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury.

properties

IUPAC Name

3-(2-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-20-12-8-7-9-13(14(12)21-2)16(19)22-15(9)18-11-6-4-3-5-10(11)17/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNLWUZIQMVZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396775
Record name 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5987-99-5
Record name 3-(2-Bromoanilino)-6,7-dimethoxy-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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